molecular formula C26H23F2N3O4 B1675694 LY-411575 CAS No. 209984-57-6

LY-411575

货号: B1675694
CAS 编号: 209984-57-6
分子量: 479.5 g/mol
InChI 键: ULSSJYNJIZWPSB-CVRXJBIPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

LY411575 会发生各种化学反应,主要与其作为 γ-分泌酶抑制剂的作用有关。 它在体外以 500 微摩尔浓度阻止 Notch 活化 . 已知该化合物可诱导原代和永生化的卡波西氏肉瘤细胞凋亡 . 这些反应形成的主要产物通常与 Notch 信号通路的抑制以及随后的细胞反应有关。

科学研究应用

Alzheimer’s Disease Research

  • Reduction of Amyloid-Beta Levels :
    • Studies have demonstrated that LY-411575 significantly lowers both soluble and insoluble amyloid-beta levels in plasma and brain tissues of APP:PS1 transgenic mice. The treatment resulted in approximately a 60% reduction in circulating amyloid levels within one week, maintaining this effect throughout the study duration .
    • This reduction correlates with the compound's ability to inhibit gamma-secretase activity, thereby preventing the cleavage of APP into amyloid-beta peptides.
  • Neuritic Abnormalities :
    • Despite its efficacy in reducing amyloid-beta levels, this compound did not significantly alter neuritic curvature in APPswe/PS1dE9xYFP mice, indicating that while it affects amyloid pathology, it may not fully address associated neurodegenerative changes .

Bone Health and Osteoclast Differentiation

  • Inhibition of Osteoclast Formation :
    • This compound has been shown to suppress osteoclast differentiation and activity, making it a candidate for treating osteolytic bone diseases. In vitro studies revealed that it inhibits osteoclast-specific gene expression and bone resorption through the Notch/HES1 signaling pathway .
    • In vivo experiments indicated protective effects against lipopolysaccharide-induced calvarial bone destruction, suggesting its therapeutic potential in managing conditions characterized by excessive bone resorption.
  • Regulation of Osteoblast Differentiation :
    • Research indicates that this compound also inhibits osteoblastic differentiation of human bone marrow stem cells (hBMSCs). It reduces alkaline phosphatase activity and mineralized matrix formation, highlighting its role as a regulator of bone formation processes .

Comparative Efficacy

Application AreaMechanism of ActionKey Findings
Alzheimer’s DiseaseGamma-secretase inhibitionReduces amyloid-beta levels significantly .
Osteoclast-Mediated DiseasesNotch signaling inhibitionSuppresses osteoclast differentiation and activity .
Osteoblast DifferentiationInhibition of signaling pathwaysImpairs osteoblast differentiation without affecting viability .

Case Studies

  • Alzheimer's Disease Models :
    • In a controlled study involving APP:PS1 mice, administration of this compound resulted in significant reductions in both plasma and brain levels of amyloid-beta peptides over three weeks. However, the treatment did not impact existing neuritic abnormalities, indicating a selective effect on amyloid pathology rather than broader neuroprotective effects .
  • Bone Resorption Studies :
    • A series of experiments demonstrated that this compound effectively inhibited osteoclast formation in vitro and provided protective effects against bone loss in vivo models induced by inflammatory stimuli. The compound's ability to modulate Notch signaling pathways was crucial for its efficacy in these studies .

Safety and Toxicity Considerations

While this compound shows promise as a therapeutic agent, there are notable safety concerns associated with its use. High doses have been linked to gastrointestinal toxicity and immunosuppressive effects due to interference with Notch receptor processing. Careful dose management is essential to mitigate these adverse effects while maximizing therapeutic benefits .

相似化合物的比较

LY411575 作为 γ-分泌酶抑制剂具有独特的高效性。类似的化合物包括:

    DAPT: 另一种 γ-分泌酶抑制剂,但效力和特异性不同。

    化合物 E: 一种具有不同化学性质和应用的 γ-分泌酶抑制剂。

    西马吉司他: 一种 γ-分泌酶抑制剂,已被研究用于治疗阿尔茨海默病。

LY411575 因其在促进各种细胞类型分化方面的特定应用及其对 Notch 信号通路的强效抑制而脱颖而出 .

准备方法

LY411575 的制备涉及合成路线和特定反应条件。 一种方法包括将 LY411575 配制成 50% 聚乙二醇、30% 丙二醇和 10% 乙醇的 10 毫克/毫升溶液,然后在 0.4% 甲基纤维素中稀释用于给药 . 详细的工业生产方法目前文献中尚未公开。

生物活性

LY-411575 is a potent γ-secretase inhibitor that has garnered significant attention for its biological activity, particularly in the context of Alzheimer's disease and various cancers. This article delves into the compound's mechanisms, effects on different biological pathways, and its therapeutic potential across various conditions.

Overview of γ-Secretase

γ-Secretase is a multi-subunit protease complex responsible for cleaving type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors. The cleavage of APP leads to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Additionally, γ-secretase plays a crucial role in Notch signaling, which is essential for various cellular processes including cell differentiation and proliferation.

This compound inhibits γ-secretase activity with high potency, exhibiting IC50 values of 0.078 nM in membrane assays and 0.082 nM in cell-based assays. It also inhibits Notch signaling by blocking the S3 cleavage of Notch with an IC50 value of 0.39 nM . This dual inhibition underlines its potential as a therapeutic agent in diseases characterized by dysregulated Aβ production and aberrant Notch signaling.

Alzheimer's Disease

In preclinical studies, this compound has been shown to significantly reduce Aβ levels in both plasma and brain tissues. For instance, administration of 10 mg/kg orally resulted in decreased levels of Aβ40 and Aβ42 in transgenic CRND8 mice . The compound's ability to lower Aβ levels correlates with its inhibition of γ-secretase activity.

Cancer Research

This compound's effects extend beyond neurodegenerative diseases; it has demonstrated potential in cancer research as well. Specifically, it inhibits Notch signaling pathways that are often activated in various cancers, including leukemia. Studies have shown that this compound can induce apoptosis in Kaposi's sarcoma cells by inhibiting Notch signaling .

Osteoclast Differentiation

Recent studies have highlighted this compound's role in bone health by suppressing osteoclast differentiation. It inhibits osteoclast-specific gene expression and bone resorption through the Notch/HES1/MAPK (ERK and p38)/Akt-mediated NFATc1 pathway . This suggests that this compound may be beneficial in treating osteolytic bone diseases.

In Vivo Studies

  • Alzheimer's Disease Model : In TgCRND8 mice treated with this compound at doses ranging from 1 to 10 mg/kg, significant reductions in brain Aβ levels were observed alongside alterations in lymphopoiesis and intestinal cell differentiation .
  • Osteolytic Bone Diseases : In models of lipopolysaccharide-induced calvarial bone destruction, this compound exhibited protective effects by reducing osteoclast formation and activity .
  • Clinical Trials : Phase 2 trials targeting Aβ production demonstrated that LY-450139 (a related compound) could significantly reduce plasma Aβ concentrations by up to 64.6% without major adverse effects .

Data Summary Table

Study/ModelDose (mg/kg)Effect on Aβ LevelsOther Observations
TgCRND8 Mice10Decreased Aβ40 & Aβ42Altered lymphopoiesis
Osteolytic Disease ModelVariesReduced osteoclast activityProtective against lipopolysaccharide-induced damage
Phase 2 Alzheimer Trial60-140Plasma Aβ reduction (up to 64.6%)Well tolerated, minimal adverse effects

属性

IUPAC Name

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSJYNJIZWPSB-CVRXJBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439850
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-57-6
Record name (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209984-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 411575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY-411575
Reactant of Route 2
Reactant of Route 2
LY-411575
Reactant of Route 3
Reactant of Route 3
LY-411575
Reactant of Route 4
Reactant of Route 4
LY-411575
Reactant of Route 5
LY-411575
Reactant of Route 6
Reactant of Route 6
LY-411575
Customer
Q & A

Q1: What is LY411575, and what is its primary mechanism of action?

A: LY411575 (also known as LY-411575) is a potent, small-molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [, , ] LY411575 exerts its effect by directly binding to the γ-secretase complex and inhibiting its proteolytic activity. []

Q2: How does LY411575 affect the amyloidogenic pathway?

A: LY411575 effectively inhibits the final cleavage step of APP by γ-secretase, preventing the generation of amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , ]

Q3: What are the downstream effects of LY411575 on Notch signaling?

A: By inhibiting γ-secretase, LY411575 prevents the release of the Notch intracellular domain (NICD), a crucial step in the activation of the Notch signaling pathway. [, , , ] This inhibition subsequently downregulates the expression of Notch target genes, such as Hes-1 and Hey-1, affecting cellular processes like cell proliferation, differentiation, and apoptosis. [, , ]

Q4: Does LY411575 affect Aβ turnover and deposition in the brain?

A: Research indicates that LY411575 can reduce the production of soluble Aβ in the brain and cerebrospinal fluid (CSF), leading to a decrease in amyloid plaque formation in mouse models of AD. [, , , ] The extent of plaque reduction appears to be inversely related to the initial amyloid load in different brain regions. []

Q5: How does LY411575 impact the processing of the hepatitis C virus (HCV) core protein?

A: Studies suggest that LY411575 can inhibit signal peptide peptidase (SPP), another enzyme targeted by LY411575 that is involved in HCV core protein maturation. [, ] This inhibition leads to the degradation of the HCV core protein and suppression of infectious viral particle production. [, ]

Q6: What is the molecular formula and weight of LY411575?

A: The molecular formula of LY411575 is C28H25F2N3O4, and its molecular weight is 505.5 g/mol. [, ]

Q7: Is there spectroscopic data available for LY411575?

A: Yes, spectroscopic data including 1H-NMR and LC-MS have been used to confirm the structure of LY411575 and its intermediates during synthesis. [, ]

Q8: Is there information available on the material compatibility of LY411575?

A8: Specific information regarding the material compatibility of LY411575 is limited in the provided research.

Q9: What is known about the stability of LY411575 under various conditions?

A: While detailed stability studies are not extensively covered, research suggests that LY411575 exhibits suitable stability for in vitro and in vivo experiments. [, , ] Further investigation is needed to determine its stability profile under diverse environmental conditions.

Q10: Does LY411575 possess any catalytic properties?

A: No, LY411575 functions as an enzyme inhibitor and does not exhibit catalytic properties. [, , ]

Q11: Have computational methods been employed in LY411575 research?

A11: Specific details regarding computational chemistry and modeling studies on LY411575 are limited in the provided research.

Q12: How do structural modifications of LY411575 affect its activity and potency?

A: Research has explored modifications of the LY411575 structure, aiming to improve its pharmacological properties. [] For instance, replacing a metabolically labile site led to the development of analog (R/S),(S)-13 with enhanced in vivo activity after oral administration. [] Another study explored modifications resulting in a carbamate analog with comparable potency and improved molecular properties. []

Q13: Are there structural features critical for the selective inhibition of γ-secretase by LY411575?

A: While specific structure-activity relationships regarding LY411575's selectivity are not extensively detailed, research suggests that modifications targeting metabolically labile positions can enhance its in vivo efficacy without compromising its inhibitory activity on γ-secretase. []

Q14: What formulation strategies have been explored to improve LY411575's bioavailability?

A: Research highlights that structural modifications, such as replacing a metabolically labile position, have led to LY411575 analogs with improved oral bioavailability. [] This suggests that strategic chemical modifications are a viable approach to enhancing its pharmacokinetic profile.

Q15: Is there information available regarding LY411575's compliance with SHE regulations?

A15: The provided research focuses on the scientific and pharmacological aspects of LY411575, and information concerning its compliance with SHE regulations is not discussed.

Q16: What is the pharmacokinetic profile of LY411575?

A: Studies in mice indicate that LY411575 can effectively reduce Aβ levels in the brain, CSF, and plasma, with distinct time courses of reduction and recovery observed in each compartment. [, , ] These findings suggest different dynamics of Aβ turnover in these tissues.

Q17: What in vitro models have been used to study LY411575's activity?

A: LY411575's inhibitory effects have been investigated in various in vitro models, including cell lines overexpressing human APP, primary neuronal cultures, and taste organoids. [, , ] These models have been instrumental in elucidating its impact on Aβ production, Notch signaling, and cellular responses.

Q18: Which animal models have been employed to investigate the effects of LY411575?

A: Numerous studies have employed mouse models, including transgenic models of AD (e.g., Tg2576) and HCV core transgenic mice, to evaluate the in vivo efficacy of LY411575. [, , , , ] These models have provided insights into its effects on Aβ deposition, HCV core protein expression, and associated pathological features.

Q19: Has LY411575 been evaluated in clinical trials?

A19: While LY411575 has shown promise in preclinical studies, it has not progressed to clinical trials for the treatment of AD or other conditions.

Q20: Are there known resistance mechanisms to LY411575?

A: Research suggests that certain aggressive mutations in presenilin-1 (PS1), a component of the γ-secretase complex, can confer insensitivity to LY411575 and other Aβ42-lowering NSAIDs. [] This finding highlights the potential influence of genetic background on drug response.

Q21: What is the safety profile of LY411575?

A: While LY411575 has demonstrated efficacy in preclinical models, potential toxicity concerns, particularly with long-term use, have been raised. [, ] Further research is necessary to comprehensively assess its safety profile.

Q22: Have specific drug delivery strategies been explored for LY411575?

A22: Information regarding targeted drug delivery approaches for LY411575 is limited in the provided research.

Q23: What analytical methods have been used to quantify LY411575 and its effects?

A: Various analytical techniques, including immunoassays (ELISA), Western blotting, immunohistochemistry, and gene expression analysis (RT-qPCR), have been employed to measure LY411575's effects on Aβ levels, target protein expression, and cellular responses. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。